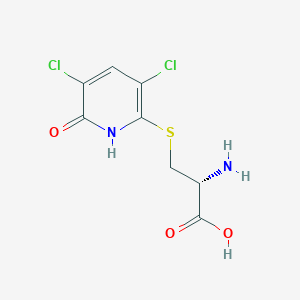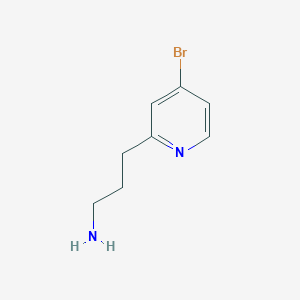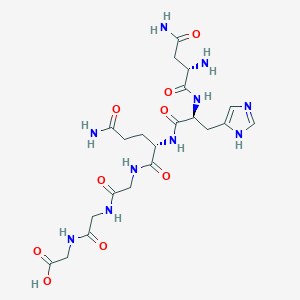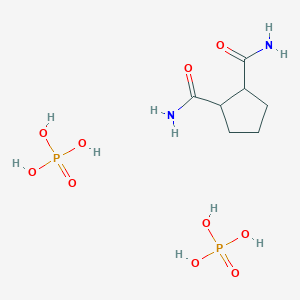
S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” is a synthetic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dichlorinated pyridine ring and a cysteine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and oxidation.
Attachment of the Cysteine Moiety: The cysteine moiety is introduced through a nucleophilic substitution reaction, where the thiol group of cysteine reacts with the chlorinated pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chlorinated positions on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” has several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate for treating various diseases.
Biochemistry: Studying enzyme interactions and metabolic pathways.
Industrial Chemistry: Use as a precursor for synthesizing other complex molecules.
Mécanisme D'action
The mechanism of action of “S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-2-hydroxypyridine
- 6-Chloro-2-pyridinecarboxylic acid
- L-Cysteine derivatives
Uniqueness
“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” is unique due to its specific combination of a dichlorinated pyridine ring and a cysteine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
870971-35-0 |
|---|---|
Formule moléculaire |
C8H8Cl2N2O3S |
Poids moléculaire |
283.13 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(3,5-dichloro-6-oxo-1H-pyridin-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C8H8Cl2N2O3S/c9-3-1-4(10)7(12-6(3)13)16-2-5(11)8(14)15/h1,5H,2,11H2,(H,12,13)(H,14,15)/t5-/m0/s1 |
Clé InChI |
OULBZPHIQDGLOE-YFKPBYRVSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=C1Cl)SC[C@@H](C(=O)O)N)Cl |
SMILES canonique |
C1=C(C(=O)NC(=C1Cl)SCC(C(=O)O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)

![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14182167.png)

![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)

![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
![Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B14182204.png)
![3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14182210.png)
![4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B14182214.png)
![2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14182224.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)
